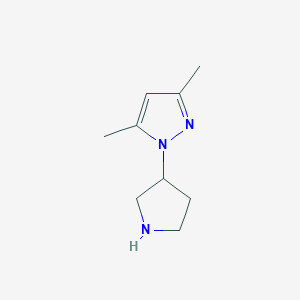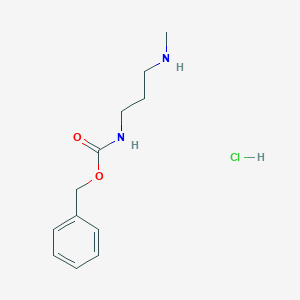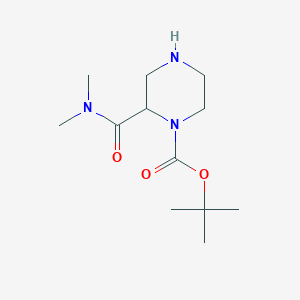
3,5-Dimetil-1-pirrolidin-3-il-1H-pirazol
Descripción general
Descripción
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is an organic compound . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole involves a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is represented by the empirical formula C9H15N3 . The compound is unsymmetrical .Chemical Reactions Analysis
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry . It has found use as a blocking agent for isocyanates .Physical and Chemical Properties Analysis
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is a solid . It has a molecular weight of 165.24 .Aplicaciones Científicas De Investigación
Actividades Antileishmaniales y Antimaláricas
Este compuesto se ha sintetizado y evaluado por sus actividades antileishmaniales y antimaláricas . La actividad antileishmanial in vitro se evaluó contra el aislado clínico de Leishmania aethiopica, y las actividades antimaláricas in vivo se evaluaron contra ratones infectados con Plasmodium berghei . Los resultados revelaron que ciertos derivados de este compuesto mostraron una actividad antipromastigote superior .
Preparación de Complejos Ligados a Pirazolato
3,5-Dimetil-1-pirrolidin-3-il-1H-pirazol es un reactivo común para la preparación de complejos ligados a pirazolato .
Síntesis de Derivados N-1-Sustituidos
Este compuesto también se utiliza para preparar derivados N-1-sustituidos, que han mostrado actividad antibacteriana .
4. Precursor de una Variedad de Ligandos Es un precursor de una variedad de ligandos que son ampliamente estudiados en química de coordinación, incluido el trispirazolborato, un trispirazolmetano y una pirazoldifosfina .
Síntesis de Pirazoles Acoplados a Hidracina
Este compuesto se ha utilizado en la síntesis de pirazoles acoplados a hidracina .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular en este compuesto para justificar su actividad antileishmanial .
Mecanismo De Acción
Target of Action
The primary target of the compound 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and signal transduction .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction can lead to changes in the cell, such as alterations in cell adhesion and signal transduction . The exact nature of these changes can depend on the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
The compound has been found to have very high solubility in saline at pH 7, suggesting good bioavailability . It also has a long dissociation half-life of 7 hours . These properties, along with its high affinity for the αvβ6 integrin, suggest that it could have pharmacokinetic properties suitable for inhaled dosing by nebulization .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Other factors, such as the presence of other signaling molecules, can also influence the compound’s action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-8(2)12(11-7)9-3-4-10-6-9/h5,9-10H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBXSYHLABMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)









![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
